molecular formula C22H25N3O B12624508 4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine CAS No. 917899-34-4

4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine

Cat. No.: B12624508
CAS No.: 917899-34-4
M. Wt: 347.5 g/mol
InChI Key: ZDLLVEICVIGGED-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a bicyclic organic compound featuring a piperidine core substituted with aromatic and heteroaromatic groups. Its systematic IUPAC name reflects this architecture: This compound . The molecular formula is C23H25N3O , with a monoisotopic mass of 351.150225 Da.

Key structural attributes include:

  • A piperidine ring (C5H11N) providing conformational flexibility.
  • A 4-methoxyphenyl group (–C6H4–OCH3) at position 4 of the piperidine.
  • A 4-(5-methyl-1H-pyrazol-4-yl)phenyl substituent (–C6H4–C3H3N2–CH3) at the opposing piperidine position.

The SMILES notation (COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)C4=C(C=NN4C)C) and InChIKey (ZDZDDOQABKBUSC-UHFFFAOYSA-N) enable precise computational representation.

Molecular Property Value
Molecular Formula C23H25N3O
Monoisotopic Mass 351.150225 Da
XLogP3-AA 4.2 (Predicted)
Hydrogen Bond Donor Count 1 (Pyrazole NH)
Hydrogen Bond Acceptor Count 4 (2N, 1O, 1π system)

Historical Context in Heterocyclic Chemistry Research

The compound’s development parallels advancements in multicomponent heterocyclic synthesis . Early pyrazole-piperidine hybrids emerged from Knorr-type condensations of β-diketones with hydrazines. Modern regioselective strategies, such as Rosa et al.’s β-enamino diketone cyclization, enabled precise installation of the 5-methylpyrazole moiety.

Key historical milestones:

  • 1980s : Piperidine derivatives gained attention as σ receptor ligands.
  • 2000s : Pyrazole appendages were incorporated to modulate blood-brain barrier permeability.
  • 2010s : Computational studies rationalized the stereoelectronic effects of 4-methoxyphenyl groups on receptor binding.

Significance in Modern Medicinal Chemistry

This molecule exemplifies targeted polypharmacology , combining structural motifs with distinct bioactivity profiles:

  • Piperidine Core : Serves as a conformational scaffold for CNS-targeted agents, particularly σ-1 receptor modulators.
  • 4-Methoxyphenyl Group : Enhances lipophilicity (cLogP ≈ 4.2), facilitating passive diffusion across biological membranes.
  • 5-Methylpyrazole : Introduces hydrogen-bonding capacity while resisting metabolic oxidation at the methyl group.

Recent studies highlight its potential as a glycine transporter 1 (GlyT1) inhibitor , with IC50 values <100 nM in vitro. The 4-methoxy and pyrazole groups synergistically occupy hydrophobic subpockets in the GlyT1 binding site, as evidenced by X-ray co-crystallography.

Properties

CAS No.

917899-34-4

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine

InChI

InChI=1S/C22H25N3O/c1-16-21(15-24-25-16)17-3-5-18(6-4-17)22(11-13-23-14-12-22)19-7-9-20(26-2)10-8-19/h3-10,15,23H,11-14H2,1-2H3,(H,24,25)

InChI Key

ZDLLVEICVIGGED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)C3(CCNCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine, also known as a phenylpyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that may contribute to various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of the compound is C17H16N2O3C_{17}H_{16}N_2O_3, with a molecular weight of approximately 296.32 g/mol. Its structure includes a piperidine ring substituted with both methoxy and pyrazole groups, which are known for enhancing biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The presence of the methoxy group on the phenyl ring is often linked to increased cytotoxicity against these cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
4-(4-Methoxyphenyl)-PyrazoleMDA-MB-23110-30
1H-Pyrazole DerivativeHepG2<20

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies show that phenylpyrazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial activity, with some derivatives showing MIC values below 125 µg/mL against common pathogens like E. coli and Staphylococcus aureus .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteriaMIC (µg/mL)Reference
Phenylpyrazole DerivativeE. coli<125
Phenylpyrazole DerivativeS. aureus<100

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation processes .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of pyrazole derivatives led to a significant reduction in tumor size compared to control groups, indicating their potential as therapeutic agents in cancer treatment.
  • Molecular Modeling : Computational studies have suggested that these compounds interact favorably with target proteins involved in cancer progression, supporting their role as inhibitors.

Scientific Research Applications

Molecular Formula

  • C : 18
  • H : 18
  • N : 2
  • O : 3

Molecular Weight

  • Approximately 310.3 g/mol

Structural Representation

The chemical structure features a piperidine ring substituted with methoxy and pyrazole moieties, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrazole-based compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through various signaling pathways .

Case Study: In Vitro Anti-Proliferative Activity

A comparative study assessed the anti-proliferative effects of several substituted pyrazoles against human cancer cell lines using the MTT assay. The findings revealed that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating promising potential for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Another notable application is the antimicrobial activity exhibited by pyrazole derivatives. Studies have highlighted their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study: Antibacterial Efficacy

In one study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyrazole ring enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

Neurological Applications

Emerging research suggests that compounds like 4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine may possess neuroprotective properties. They have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer cells
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against various bacterial strains
NeuroprotectivePotential interaction with neurotransmitter systems

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in alkylation and acylation reactions. For example:

Reaction TypeReagent/ConditionsProductYieldReference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium salt78%
AcylationAcetyl chloride, Et₃N, DCM, 0°CN-Acetylpiperidine derivative65%
  • Mechanism : The lone pair on the piperidine nitrogen attacks electrophilic reagents (e.g., methyl iodide), forming stable ammonium salts or amides. Steric hindrance from the bulky aryl groups slightly reduces reactivity compared to simpler piperidines .

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The para-methoxyphenyl substituent undergoes regioselective electrophilic substitution:

Reaction TypeReagent/ConditionsPositionProductYieldReference
NitrationHNO₃/H₂SO₄, 0°CMeta to methoxy3-Nitro-4-methoxyphenyl derivative52%
BrominationBr₂, FeBr₃, DCM, RTPara to methoxy (minor), meta (major)3-Bromo-4-methoxyphenyl derivative60%
  • Rationale : The methoxy group directs electrophiles to the meta position due to its strong electron-donating resonance effect .

Pyrazole Ring Functionalization

The 5-methylpyrazole moiety exhibits reactivity at the NH and C-3 positions:

N-Alkylation

ReagentConditionsProductYieldReference
CH₃INaH, THF, 0°C → RT1-Methylpyrazole derivative85%
Benzyl bromideK₂CO₃, DMF, 80°C1-Benzylpyrazole derivative70%

Cycloaddition Reactions

The pyrazole’s NH group participates in [3+2] cycloadditions with ketenes or nitrile oxides to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) under microwave irradiation .

Piperidine Ring Oxidation

  • Oxidant : KMnO₄/H₂O, 100°C

  • Product : N-Oxide derivative (confirmed by IR ν(N-O) at 950 cm⁻¹) .

  • Yield : 40%

Methoxy Group Demethylation

  • Reagent : BBr₃, DCM, −78°C → RT

  • Product : Phenolic derivative (4-hydroxyphenyl analog)

  • Yield : 68% .

Acid-Base Reactivity

  • Protonation : The piperidine nitrogen (pKa ≈ 10.5) forms water-soluble hydrochloride salts when treated with HCl gas in ethanol .

  • Deprotonation : The pyrazole NH (pKa ≈ 14) remains inert under basic conditions (e.g., NaOH, pH 12) .

Cross-Coupling Reactions

The brominated methoxyphenyl derivative undergoes Suzuki-Miyaura coupling:

SubstrateBoronic AcidCatalystProductYieldReference
3-Bromo-4-methoxyphenyl analogPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivative75%

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposition occurs above 250°C (TGA data), forming volatile fragments detected via GC-MS .

  • Photostability : UV irradiation (254 nm, 24 h) causes <5% degradation, indicating robustness for storage .

Key Research Findings:

  • Steric Effects : Bulky substituents on the piperidine nitrogen hinder alkylation kinetics but improve selectivity for mono-functionalization .

  • Electronic Effects : The methoxy group’s electron-donating nature stabilizes cationic intermediates during electrophilic substitution .

  • Pharmacological Relevance : Functionalized derivatives (e.g., N-oxide, phenolic analogs) show enhanced binding to CNS targets in vitro .

For synthetic protocols, analytical characterization data (¹H/¹³C NMR, HRMS), and computational modeling studies, refer to .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine C₁₅H₁₉N₃O 1H-pyrazol-1-yl, 4-methoxyphenyl Not specified
4-(4-Methoxyphenyl)piperidine hydrochloride C₁₂H₁₇NOCl Simpler piperidine analog (no pyrazole) Not specified
Paroxetine-related compounds (e.g., USP Paroxetine System Suitability Mixture A RS) C₂₅H₂₄FNO₃·HCl Benzodioxol, methoxyphenyl, phenyl Serotonin reuptake inhibition (SSRI)
4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one C₁₈H₂₂F₃N₅O Trifluoromethyl, pyrazole, piperazine Not specified (likely CNS applications)

Key Observations:

  • Pyrazole vs. Piperazine: Compounds like those in replace piperidine with piperazine, altering nitrogen atom positioning and hydrogen-bonding capacity.
  • Substituent Effects: The 5-methyl group on the pyrazole in the target compound may enhance metabolic stability compared to unmethylated pyrazoles (e.g., ) .
Herbicidal Activity

Piperidine derivatives with substituted phenyl and pyrazole groups (e.g., compounds in ) exhibit herbicidal activity against rape (IC₅₀: 0.1–1.0 μM) but weak effects on barnyard grass. The target compound’s pyrazole-methyl group may enhance selectivity or potency, though direct data is unavailable .

Physical Properties
  • Melting Point: Simpler analogs like 4-(4-Methoxyphenyl)piperidine hydrochloride melt at 212–214.5°C , while pyrazole-containing derivatives likely exhibit higher melting points due to increased molecular rigidity.
  • Lipophilicity: The 5-methylpyrazole group in the target compound may increase logP compared to unmethylated analogs (e.g., ), impacting membrane permeability.

Computational and Structural Analysis

  • Crystallography: SHELX software is widely used for refining piperidine derivatives, enabling precise structural determination of substituent conformations.

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is typically synthesized through the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. This step often employs acidic or basic conditions to facilitate the formation of the pyrazole structure.

Common Reaction Conditions:

  • Reagents: Hydrazine hydrate, diketones (e.g., acetylacetone).
  • Conditions: Heating under reflux in a solvent such as ethanol or acetic acid.

Synthesis of the Piperidine Ring

The piperidine ring can be formed via cyclization reactions using appropriate precursors such as 1,5-diamines or by hydrogenation of pyridine derivatives.

Common Reaction Conditions:

  • Reagents: 1,5-diamines, suitable solvents.
  • Conditions: Cyclization is typically performed under heating conditions, often in the presence of catalysts.

Coupling of Pyrazole and Piperidine Rings

The final step involves coupling the pyrazole and piperidine units. This can be achieved through various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Common Reaction Conditions:

  • Reagents: Borylated pyrazoles, palladium catalysts.
  • Conditions: Typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

The overall yield of the synthesis can vary based on the specific conditions employed in each step. In laboratory settings, yields for similar compounds have been reported to range from 60% to 90%, depending on reaction optimization and purification methods used.

Step Reaction Type Typical Yield (%) Comments
Pyrazole Formation Condensation 70-85 Varies with diketone choice
Piperidine Formation Cyclization 60-80 Dependent on precursor purity
Coupling Reaction Cross-coupling 70-90 Optimized for specific reagents

Recent studies have highlighted the biological activity of compounds similar to 4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine, particularly in antimicrobial applications. For instance, related pyrazole derivatives have shown significant efficacy against pathogens with minimum inhibitory concentration (MIC) values indicating strong antimicrobial properties.

Biological Activity

The unique structure of this compound suggests potential applications in drug development, particularly in targeting specific biological pathways or diseases.

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C for cyclocondensation).
  • Catalyst loading (5–10% Pd/C for hydrogenation).
  • Solvent selection (DMF for polar intermediates).

Q. Table 1: Representative Yields from Analogous Syntheses

StepCatalyst/SolventYield (%)Reference
CyclocondensationDMF-DMA65–75
Suzuki CouplingPd/C, DMF80–85
PurificationEthanol/Water90–95

Basic: How is structural identity confirmed for this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Refine structures using SHELXL () and visualize with WinGX/ORTEP (). Key metrics: R-factor < 0.05, bond angles within 2° of ideal values (see for analogous structures).
  • NMR/IR Spectroscopy : Compare experimental 1^1H/13^13C NMR shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbonyl stretches (1650–1700 cm1^{-1}) with DFT-predicted values ().
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% tolerance, as in ).

Advanced: How can computational methods resolve discrepancies between predicted and observed spectroscopic data?

Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or tautomerism. Steps to address these:

Solvent Modeling : Use implicit solvent models (e.g., PCM in Gaussian) to simulate NMR/IR shifts ().

Conformational Sampling : Perform molecular dynamics (MD) to identify dominant conformers (e.g., pyrazole ring puckering).

Tautomer Analysis : Compare energy barriers of tautomers (e.g., 5-methylpyrazole vs. its enol form) using DFT (B3LYP/6-311++G**).

Wavefunction Analysis : Multiwfn can map electrostatic potential surfaces to predict reactive sites ().

Q. Table 2: Example DFT vs. Experimental 1^1H NMR Shifts

Proton TypeCalculated (δ, ppm)Experimental (δ, ppm)Deviation
Methoxy (-OCH3_3)3.853.820.03
Pyrazole C-H7.107.150.05

Advanced: How to design experiments to study its interaction with 5-HT receptors?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6WGT for 5-HT2A_{2A}) and the compound’s optimized geometry (DFT-minimized structure).

In Vitro Binding Assays :

  • Radioligand displacement (e.g., 3^3H-ketanserin for 5-HT2A_{2A}).
  • Measure IC50_{50} values ( suggests fluorophenyl-piperidine analogs show 5-HT activity).

Mutagenesis : Identify key residues (e.g., Asp155) via alanine scanning to validate docking poses.

Data Contradiction Example : If computational docking suggests high affinity but assays show low binding, consider:

  • Protonation state errors: Adjust pH in simulations.
  • Membrane permeability: Use logP calculations () or Caco-2 assays.

Advanced: How to analyze stereochemical effects on biological activity?

Methodological Answer:

Stereoselective Synthesis : Use chiral catalysts (e.g., BINAP-Pd for asymmetric coupling) to isolate enantiomers ().

Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT predictions ().

Biological Profiling : Test enantiomers in vitro (e.g., 5-HT receptor assays) to correlate configuration with efficacy.

Key Finding : Piperidine chair conformation (axial vs. equatorial substituents) can alter receptor binding by >10-fold ().

Basic: What are the stability considerations under varying pH and temperature?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hrs). Monitor via HPLC ().
  • Thermal Stability : TGA/DSC analysis (decomposition >200°C for piperidine derivatives, ).
  • Light Sensitivity : Store in amber vials at -20°C ().

Advanced: How to resolve contradictions in crystallographic vs. solution-phase data?

Methodological Answer:

  • Dynamic Effects in Solution : Use NOESY NMR to detect intramolecular interactions (e.g., piperidine-pyrazole stacking).
  • Crystal Packing Analysis : WinGX can identify intermolecular forces (e.g., H-bonds) that distort conformations ().
  • DFT Clusters : Compare gas-phase, solvated, and crystal-phase geometries ().

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